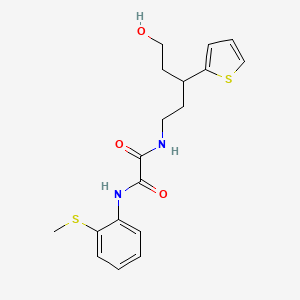
N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(2-(methylthio)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(2-(methylthio)phenyl)oxalamide” is a chemical compound with the molecular formula C18H22N2O3S2 and a molecular weight of 378.511. It’s not intended for human or veterinary use and is available for research use only1.
Aplicaciones Científicas De Investigación
Chemical Reactivities and Structural Insights
- Imine-Tautomers of Aminothiazole Derivatives : A study by Phukan and Baruah (2016) explored the reactivity of aminothiazole derivatives, closely related to N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(2-(methylthio)phenyl)oxalamide, towards environmental pollutants. They observed distinctive self-assemblies under various conditions, highlighting the potential application in crystal engineering and chemodosimetric signal transduction (Phukan & Baruah, 2016).
Synthesis and Reactivity in Organic Chemistry
- Synthesis of Thieno[2,3-b]pyridine-2,3-diamines : Lipunov et al. (2007) demonstrated the interaction of related arylamides with hydrazine hydrate, leading to the formation of thieno[2,3-b]pyridine-2,3-diamines. The study contributes to the understanding of the reactivity of such compounds, which can have implications in synthetic organic chemistry (Lipunov et al., 2007).
Catalysis and Organic Reactions
- Copper-Catalyzed Coupling Reactions : A paper by De et al. (2017) showed the effectiveness of a catalyst system involving a compound structurally similar to N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(2-(methylthio)phenyl)oxalamide in amidation reactions. This showcases the potential application of similar compounds in facilitating various organic reactions (De, Yin, & Ma, 2017).
Propiedades
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-24-16-6-3-2-5-14(16)20-18(23)17(22)19-10-8-13(9-11-21)15-7-4-12-25-15/h2-7,12-13,21H,8-11H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPJZIYNVWXINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(2-(methylthio)phenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

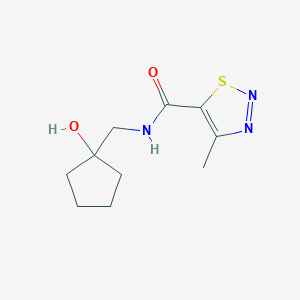
![1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2650828.png)
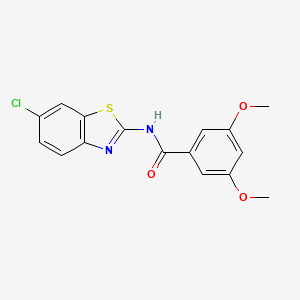
![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2650832.png)
![5-((2,5-dimethylbenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650835.png)
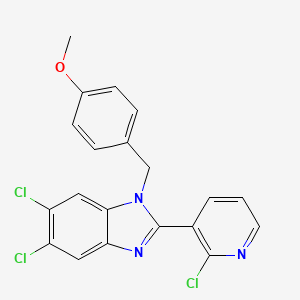
amine](/img/structure/B2650837.png)
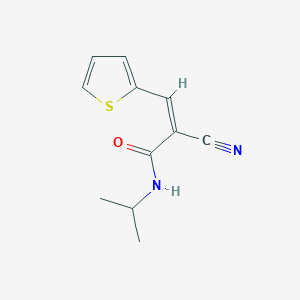
![2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2650840.png)
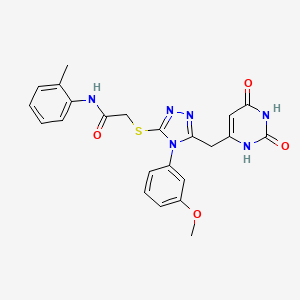
![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2650843.png)
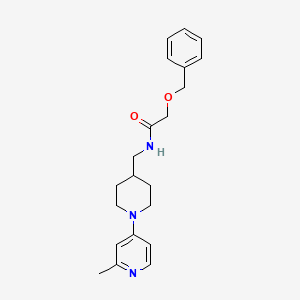
![1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2650847.png)
![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B2650848.png)